N,N-dimethyl-N'-[7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide
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Overview
Description
"N,N-dimethyl-N'-[7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide" is a synthetic compound characterized by its unique chemical structure. This compound falls under the class of triazolopyrimidines, which are known for their diverse biological activities and wide-ranging applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "N,N-dimethyl-N'-[7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide" typically involves several key steps:
Formation of the Triazolopyrimidine Core: : This is often achieved through a cyclization reaction involving a pyrimidine derivative and a suitable azide source under controlled conditions.
Introduction of the Pyridinyl Moiety: : A substitution reaction introduces the 3-pyridinyl group, typically via a nucleophilic aromatic substitution (S_NAr) reaction.
Addition of the Iminoformamide Group: : This final step involves the reaction of the intermediate with dimethylformamide dimethyl acetal (DMF-DMA) under mild heating to yield the desired compound.
Industrial Production Methods
Industrial-scale production might involve optimized reaction conditions, such as solvent choices and temperature controls, to maximize yield and purity. Continuous flow synthesis may be employed to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
"N,N-dimethyl-N'-[7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide" can undergo various types of reactions, including:
Oxidation: : Often using reagents like m-chloroperbenzoic acid (mCPBA) to introduce oxygen functionalities.
Reduction: : Utilizing agents like lithium aluminum hydride (LiAlH₄) to reduce nitro groups or carbonyl compounds.
Substitution: : Aromatic substitution reactions can modify the pyridinyl moiety with different functional groups.
Common Reagents and Conditions
Oxidation: : mCPBA, peracetic acid.
Reduction: : LiAlH₄, sodium borohydride (NaBH₄).
Substitution: : Halogenated reagents like bromine or iodine in the presence of a base.
Major Products Formed
Oxidation and reduction reactions often yield hydroxylated or aminated derivatives. Substitution reactions can produce compounds with various substituents on the pyridinyl ring, leading to a wide array of functionalized products.
Scientific Research Applications
"N,N-dimethyl-N'-[7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide" has diverse applications across multiple fields:
Chemistry: : As an intermediate in the synthesis of more complex molecules, especially in drug design and development.
Biology: : Used as a probe to study enzyme activities and interactions within biological systems.
Medicine: : Investigated for potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: : Applied in the development of new materials with specific chemical or physical properties.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action often involves interaction with specific enzyme targets or receptors within the body. It may inhibit or activate enzymatic pathways, depending on its structural configuration and the biological context. For example, it might bind to a particular receptor site, blocking or mimicking natural substrates and thereby altering cellular responses.
Comparison with Similar Compounds
"N,N-dimethyl-N'-[7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide" is unique due to its specific structural attributes:
Similar Compounds: : Other triazolopyrimidine derivatives, such as those with different substituents on the pyridinyl or triazole rings, offer similar biological activities but may vary in their effectiveness or specificity.
Uniqueness: : The combination of the dimethyl iminoformamide group with the triazolopyrimidine core and the pyridinyl moiety makes this compound distinct, giving it a particular set of chemical reactivities and biological activities.
This compound stands out due to its versatile applications and the specific pathways it can modulate, making it a valuable tool in scientific research and industrial applications
Properties
IUPAC Name |
N,N-dimethyl-N'-(7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7/c1-19(2)9-16-12-17-13-15-7-5-11(20(13)18-12)10-4-3-6-14-8-10/h3-9H,1-2H3/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXOWUFELIHQEL-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NN2C(=CC=NC2=N1)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NN2C(=CC=NC2=N1)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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